

Technical Guide: rac-cis-1-Deshydroxy Rasagiline (CAS Number: 1429220-15-4)

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Compound of Interest		
Compound Name:	rac-cis-1-Deshydroxy Rasagiline	
Cat. No.:	B586168	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of rac-cis-1-Deshydroxy Rasagiline, a compound structurally related to the anti-Parkinson's agent Rasagiline. Due to the limited publicly available data specifically for rac-cis-1-Deshydroxy Rasagiline, this document leverages information on Rasagiline and its known impurities and metabolites to infer potential properties, analytical methodologies, and biological context. The CAS number for rac-cis-1-Deshydroxy Rasagiline is 1429220-15-4.[1] This guide is intended to serve as a foundational resource for researchers and professionals in drug development and analytical sciences.

Chemical and Physical Data

Quantitative data for **rac-cis-1-Deshydroxy Rasagiline** is not extensively reported in the literature. The following table summarizes known and inferred physicochemical properties based on its structure and data from related compounds like Rasagiline.



Property	Value	Source/Inference
CAS Number	1429220-15-4	[1]
Molecular Formula	C12H13NO	Inferred from structure
Molecular Weight	187.24 g/mol	Inferred from structure
Appearance	White to off-white solid (inferred)	Based on Rasagiline
Solubility	Soluble in organic solvents like methanol, acetonitrile (inferred)	Based on Rasagiline and its impurities
Melting Point	Not reported	
Boiling Point	Not reported	_
рКа	Not reported	_

Synthesis and Formulation Synthesis

A specific, validated synthetic route for **rac-cis-1-Deshydroxy Rasagiline** is not detailed in publicly accessible literature. However, its structure suggests it could be a byproduct or a specifically synthesized derivative of Rasagiline. The synthesis of Rasagiline and its impurities often involves the reaction of 1-aminoindan derivatives with propargyl-containing reagents.[2][3] The "deshydroxy" nomenclature is unusual in this context and may refer to a specific, non-standard derivative. A potential, generalized synthetic approach could involve modifications of the indane ring of a Rasagiline precursor.

Formulation

As **rac-cis-1-Deshydroxy Rasagiline** is primarily a research compound, there are no established pharmaceutical formulations. For experimental purposes, it would likely be formulated as a solution in a suitable organic solvent or aqueous buffer, depending on the experimental requirements.

Analytical Methodologies

The analysis of Rasagiline and its impurities is well-documented, and these methods can be adapted for **rac-cis-1-Deshydroxy Rasagiline**.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the analysis of pharmaceutical compounds and their impurities.

Experimental Protocol:



- Column: C18 or C8 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an
 organic modifier (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 210 nm.[4]
- Temperature: Ambient or controlled at 25-30 °C.
- Sample Preparation: Dissolve the sample in the mobile phase or a suitable diluent.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and characterization of impurities.

Experimental Protocol:

- LC System: A system similar to the HPLC method described above.
- Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically used for compounds of this nature.
- Data Acquisition: Full scan mode for initial identification and product ion scan (MS/MS) for structural elucidation.

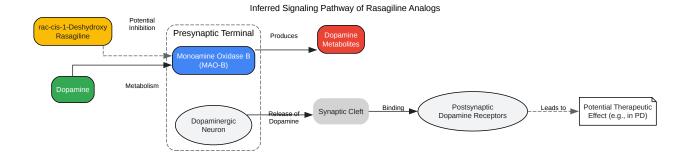
Biological Context and Signaling Pathways Inferred Mechanism of Action

Given its structural similarity to Rasagiline, rac-cis-1-Deshydroxy Rasagiline's biological activity, if any, would likely be related to the monoamine oxidase (MAO) system. Rasagiline is a potent and irreversible inhibitor of MAO-B, which leads to increased levels of dopamine in the brain.[5] This is the primary mechanism for its therapeutic effect in Parkinson's disease. It is plausible that rac-cis-1-Deshydroxy Rasagiline could also interact with MAO-B, either as an inhibitor or a substrate, though its potency and selectivity are unknown.

Signaling Pathway

The therapeutic effects of Rasagiline are primarily attributed to its inhibition of MAO-B, which in turn enhances dopaminergic signaling. The diagram below illustrates this established pathway for Rasagiline.





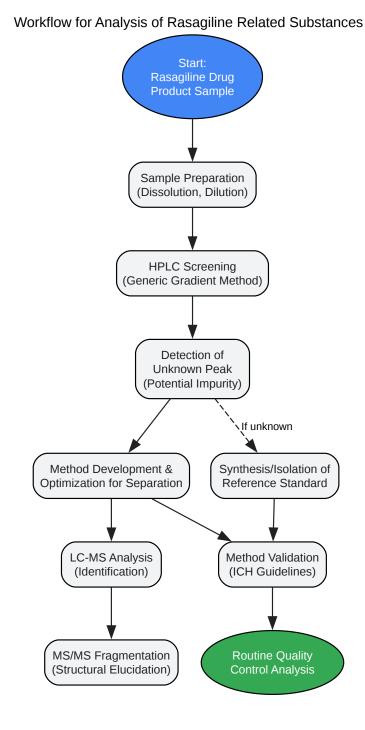
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Caption: Inferred signaling pathway based on Rasagiline's mechanism.

Experimental Workflows

The following diagram outlines a typical workflow for the identification and characterization of a related substance like **rac-cis-1-Deshydroxy Rasagiline** in a drug product.





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Caption: A typical experimental workflow for impurity analysis.

Conclusion

rac-cis-1-Deshydroxy Rasagiline is a compound of interest due to its structural relationship with the established drug Rasagiline. While direct experimental data is scarce, this guide provides a framework for its study based on established knowledge of Rasagiline and its related substances. Further research is necessary







to fully characterize its chemical, physical, and biological properties. The methodologies and inferred information presented here can serve as a valuable starting point for researchers investigating this compound.

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